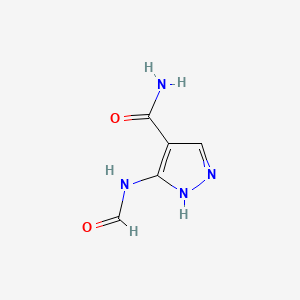

3-(Formylamino)-1H-pyrazole-4-carboxamide

Descripción

Contextual Significance in Pyrazole (B372694) Chemistry Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a foundational scaffold for a vast array of compounds with significant biological activities. ias.ac.inmdpi.com The pyrazole ring is a prominent feature in many pharmaceuticals, agrochemicals, and dyes. ias.ac.in Research in pyrazole chemistry is a dynamic field, with continuous efforts to develop novel synthetic routes and explore the diverse pharmacological potential of its derivatives. mdpi.com

Within this broad context, 3-(Formylamino)-1H-pyrazole-4-carboxamide holds a specific niche. Its structure, featuring both a formylamino and a carboxamide group attached to the pyrazole core, makes it a valuable building block for the synthesis of more complex heterocyclic systems. The primary significance of this compound in pyrazole chemistry research stems from its direct involvement in the manufacturing process of Allopurinol. ic.ac.uk

One of the established synthetic routes to Allopurinol involves the hydrolysis of 3-amino-4-cyanopyrazole to yield 3-amino-4-pyrazolecarboxamide. ic.ac.uk This intermediate is then typically cyclized with formamide (B127407) to produce Allopurinol. ic.ac.ukic.ac.uk this compound can arise as an impurity during this process, likely through the formylation of the 3-amino group of the intermediate. ymerdigital.com Consequently, its detection and quantification are crucial for ensuring the purity and safety of the final drug product.

Role within Broader Pharmaceutical and Biochemical Research Contexts

The role of this compound in the broader pharmaceutical and biochemical research landscape is predominantly as a reference standard for analytical purposes. sigmaaldrich.com As "Allopurinol Impurity B," it is used by pharmaceutical companies and regulatory agencies to develop and validate analytical methods for quality control of Allopurinol. pharmaffiliates.comsigmaaldrich.com The presence and quantity of this and other impurities are strictly monitored to meet pharmacopeial standards. ymerdigital.com

While direct research into the biological activities of this compound is not extensive, the broader class of pyrazole-4-carboxamide derivatives has been the subject of significant investigation for a range of therapeutic applications. These derivatives have shown potential as:

Antifungal Agents: Many pyrazole carboxamide compounds have been developed as commercial fungicides. researchgate.net

Anticancer Agents: Novel pyrazole-4-carboxamide analogues are being explored as potential anticancer agents, some targeting specific kinases involved in cell division. nih.gov

Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs): This class of compounds has been a focus for the development of new fungicides. researchgate.net

The study of this compound as an impurity also has biochemical implications. Understanding the metabolic fate and potential toxicity of impurities is a critical aspect of drug safety assessment. While there is limited public domain research on the specific biological effects of this compound, its structural similarity to the active pharmaceutical ingredient necessitates its toxicological evaluation.

Current Research Gaps and Future Academic Inquiries Pertaining to the Compound

Despite its importance as a pharmaceutical impurity and analytical standard, there are significant gaps in the academic research landscape concerning this compound. Future academic inquiries could be directed towards several promising areas:

Elucidation of Formation Mechanisms: A more detailed investigation into the precise mechanisms and kinetics of its formation during Allopurinol synthesis could lead to improved manufacturing processes that minimize its generation.

Exploration of Biological Activity: While it is currently viewed as an impurity, a thorough investigation of its own potential biological activities has not been widely reported. It is plausible that this compound could exhibit some pharmacological or toxicological effects that warrant further study. Given the broad bioactivities of pyrazole derivatives, a systematic screening of this compound against various biological targets could be a fruitful area of research. mdpi.com

Development of Novel Synthetic Applications: Beyond its role in Allopurin-ol synthesis, the unique substitution pattern of this compound could be leveraged for the synthesis of novel heterocyclic compounds. Its functional groups offer potential for a variety of chemical transformations, opening avenues for the creation of new chemical entities with potential therapeutic value.

Advanced Analytical Techniques: While it is used as an analytical standard, research into new and more sensitive analytical methods for its detection and quantification, particularly at very low levels in pharmaceutical preparations, would be beneficial for quality assurance.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-formamido-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4(11)3-1-8-9-5(3)7-2-10/h1-2H,(H2,6,11)(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVXRGIJTKYXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176941 | |

| Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22407-20-1 | |

| Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022407201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FORMYLAMINO-1H-PYRAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0204JQL303 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Formylamino 1h Pyrazole 4 Carboxamide and Its Analogues

Precursor-Based Synthetic Strategies

The construction of 3-(formylamino)-1H-pyrazole-4-carboxamide is heavily reliant on strategies that begin with the synthesis and subsequent modification of key precursors. These approaches can be broadly categorized into two main pathways: the formylation of an existing amino-pyrazole scaffold and the initial construction of the pyrazole (B372694) ring with the necessary substituents or their precursors in place.

Formylation of Amino-Substituted Pyrazole Carboxamide Precursors

Direct formylation involves treating 3-amino-1H-pyrazole-4-carboxamide with a formylating agent. Classic methods often employ reagents like formamide (B127407) or formic acid. google.com The reaction typically proceeds by heating the aminopyrazole precursor with the formylating agent, leading to the formation of the corresponding N-formyl derivative.

Optimization of this process focuses on reaction conditions such as temperature, reaction time, and the choice of reagent to maximize yield and minimize the formation of by-products. For instance, the reaction of 3-amino-4-carboxamidopyrazole with formamide is a known method to produce pyrazolo[3,4-d]pyrimidines, where the formylated compound is a key intermediate. google.com

Table 1: Comparison of Direct Formylating Agents for Amines

| Formylating Agent | Typical Conditions | Advantages | Disadvantages |

| Formic Acid | Reflux | Readily available, inexpensive. | Can be corrosive, may require excess reagent. |

| Formamide | Heating (100-180 °C) | Acts as both reagent and solvent. | High temperatures required, potential for decomposition. |

| Acetic Formic Anhydride | Low temperature (0-25 °C) | High reactivity, mild conditions. | Must be prepared in situ, less stable. |

| N,N-Dimethylformamide (DMF) / POCl₃ (Vilsmeier-Haack) | 0 °C to room temp. | Highly effective for certain substrates. | Reagents are harsh, workup can be complex. chemmethod.com |

Modern synthetic chemistry has seen a shift towards more sustainable and efficient catalytic methods for N-formylation. These approaches often utilize safer and more atom-economical C1 sources, such as carbon dioxide (CO₂). researchgate.netmorressier.com Formamides are valuable intermediates in both industrial and pharmacological syntheses. rsc.org

Catalytic N-formylation of amines using CO₂ and a reducing agent (like silanes or H₂) represents a green alternative to traditional methods. researchgate.netsemanticscholar.org A variety of catalysts, including heterogeneous nanocatalysts, transition metal catalysts, and metal oxide-based catalysts, have been developed for this transformation. rsc.org These catalysts offer advantages such as high efficiency, thermal stability, and reusability. rsc.org While not specifically detailed for 3-amino-1H-pyrazole-4-carboxamide in the reviewed literature, these catalytic systems present a promising area for future optimization of its synthesis. For example, a heterogeneous Ru/ZIF-8 catalyst has proven effective for the N-formylation of isoquinoline (B145761) derivatives using CO₂ and H₂. semanticscholar.org

Cyclization Reactions for Pyrazole Ring Formation

The synthesis of the key precursor, 3-amino-1H-pyrazole-4-carboxamide, is a critical step that relies on the formation of the pyrazole ring through cyclization reactions. A common and well-established method involves the condensation of a hydrazine (B178648) species with a 1,3-bielectrophilic compound. chim.it

One prominent pathway starts with cyanoacetamide and triethyl orthoformate. These reagents react to form an intermediate, such as an ethoxymethylenemalononitrile (B14416) derivative, which is then cyclized with hydrazine hydrate (B1144303) to yield the 3-amino-4-cyanopyrazole. google.com Subsequent hydrolysis of the cyano group furnishes the desired 3-amino-1H-pyrazole-4-carboxamide. google.com Variations of this approach use different starting materials to generate the necessary acyclic precursor for cyclization. For example, patents describe methods starting from cyanoacetamide and morpholine, which react with trimethyl orthoformate, followed by cyclization with hydrazine hydrate. google.com Another method utilizes cyanoacetamide and N,N-dimethylformamide dimethyl acetal. patsnap.com The condensation of β-ketonitriles with hydrazine is also a primary route for synthesizing 3-aminopyrazoles. chim.it

Table 2: Selected Cyclization Strategies for 3-Aminopyrazole-4-Carboxamide Precursors

| Acyclic Precursor(s) | Cyclizing Agent | Resulting Pyrazole | Reference |

| Ethoxymethylenemalononitrile | Hydrazine | 3-Amino-4-cyanopyrazole | google.com |

| Cyanoacetamide, Triethyl orthoformate, Morpholine | Hydrazine Hydrate | 3-Amino-4-carboxamide pyrazole intermediate | google.comgoogle.com |

| β-Ketonitriles | Hydrazine | 3(5)-Aminopyrazoles | chim.it |

| 3-Oxoalkanonitriles | Hydrazine Hydrate | 3-Amino-1H-pyrazole-4-carbonitriles | researchgate.net |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazole derivatives. nih.govdergipark.org.trnih.gov

The application of microwave irradiation can significantly enhance both the pyrazole ring formation and subsequent functionalization steps. dergipark.org.tr For instance, the cyclization of chalcones with hydrazine hydrate to form pyrazoles can be completed in minutes under microwave heating, whereas conventional methods might take several hours. nih.gov Similarly, multi-component reactions to build the pyrazole scaffold are often more efficient with microwave assistance. dergipark.org.tr Studies have shown that microwave-assisted synthesis can improve product yields from 79–92% while reducing reaction times from hours to minutes. acs.org This rapid heating can be particularly advantageous for high-throughput screening in drug discovery. nih.gov While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the extensive success in synthesizing related pyrazole structures strongly suggests its applicability and potential for significant process optimization. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the integration of green chemistry principles into the synthesis of pyrazole derivatives. nih.govbenthamdirect.com These principles aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes. nih.govresearchgate.net

Key green strategies applicable to the synthesis of the title compound include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol, or conducting reactions in solvent-free conditions. researchgate.netacs.org Multi-component reactions in aqueous media are a valuable approach in green organic synthesis. researchgate.net

Energy Efficiency: Employing methods like microwave or ultrasonic irradiation reduces reaction times and energy consumption compared to conventional heating. benthamdirect.comresearchgate.net

Atom Economy: Designing synthetic routes, such as multi-component, one-pot reactions, that maximize the incorporation of starting materials into the final product. researchgate.net

Use of Recyclable Catalysts: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and cost. nih.govresearchgate.net

For example, a "one-pot" clean production method for 3-amino-pyrazole-4-carboxamide hemisulfate has been developed using water as a solvent, thereby avoiding toxic solvents and creating a pollution-free production environment. google.com The development of catalytic N-formylation using CO₂ as a C1 source is another prime example of applying green chemistry principles to the synthesis of compounds like this compound. acs.org These eco-friendly approaches are not only environmentally responsible but also often lead to more efficient and economically viable synthetic processes. researchgate.net

Purification and Isolation Techniques in Synthetic Pathways

The successful synthesis of this compound and its analogues is critically dependent on robust purification and isolation strategies. These techniques are essential for removing unreacted starting materials, byproducts, and other impurities to yield a final product of high purity, which is imperative for subsequent applications. The choice of purification method is dictated by the physicochemical properties of the target compound, the nature of the impurities, and the scale of the synthesis. The two primary techniques employed for the purification of pyrazole carboxamides are chromatographic separation and crystallization.

Chromatography, particularly column chromatography over a solid stationary phase, is a cornerstone for the purification of pyrazole derivatives. researchgate.net This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For laboratory and scale-up syntheses of pyrazole carboxamides, silica (B1680970) gel is the most commonly utilized stationary phase. researchgate.netmdpi.com Flash column chromatography, which uses pressure to accelerate the flow of the mobile phase, is often employed to improve the speed and efficiency of the separation, making it suitable for processing larger quantities. mdpi.comnih.gov

The selection of the mobile phase, or eluent, is critical for achieving effective separation. The polarity of the solvent system is carefully tuned to control the elution of the target compound and impurities. Common solvent systems for pyrazole derivatives include mixtures of petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). researchgate.netmdpi.comnih.gov For instance, a series of novel pyrazole carboxamide derivatives were purified using column chromatography on silica gel with a PE/EtOAc eluent. researchgate.net In another example, the separation of two N-methyl pyrazole isomers was successfully accomplished using a DCM and methanol solvent system. nih.gov

The effectiveness of chromatographic separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the appropriate solvent system and tracking the progress of the purification by comparing the retention factor (Rf) values of the different components in the mixture. nih.gov

The table below summarizes representative examples of chromatographic purification applied to pyrazole analogues.

Table 1: Examples of Chromatographic Purification of Pyrazole Analogues

| Compound Type | Method | Stationary Phase | Eluent System | Scale | Outcome | Reference |

|---|---|---|---|---|---|---|

| Pyrazole Carboxamide Derivatives | Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | - | Purified title compounds | researchgate.net |

| N-methyl Pyrazole Isomers | Column Chromatography | Silica Gel | Dichloromethane / 20% Methanol | - | Separation of two isomers with Rf values of 0.11 and 0.30 | nih.gov |

| 3,5-diphenyl-1H-pyrazole | Flash Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Gram-scale | Isolated product in 85% yield | mdpi.com |

Crystallization is a powerful and economical technique for purifying solid compounds, often yielding materials of very high purity. It is widely used for the final purification step of this compound analogues. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to induce the formation of crystals of the pure compound, leaving impurities behind in the solvent.

Simple crystallization or recrystallization from an appropriate solvent is a common approach. nih.gov For example, various pyrazole-3-carboxamide derivatives have been purified by crystallization from iso ether, with the purity confirmed by the sharp melting point of the resulting crystals. google.com In some cases, high-purity products can be obtained directly by crystallization from the reaction mixtures. researchgate.net

A more advanced and highly effective method for purifying pyrazoles involves their conversion into acid addition salts. google.comgoogle.com The crude pyrazole is dissolved in an organic solvent and treated with an inorganic or organic acid. google.comgoogle.com The resulting salt often has different solubility characteristics than the free base and can be selectively crystallized, leaving non-basic impurities in the solution. google.com After separation, the pure pyrazole free base can be regenerated. Solvents such as C₁-₁₀ alkanols (e.g., ethanol, isopropanol) and aliphatic C₃-₆ ketones (e.g., acetone) are particularly effective for this process. google.com

Optimization of crystallization is crucial for maximizing yield and purity, especially in large-scale production. This can involve controlling the rate of cooling, agitation, and the use of seeding. Seeding involves adding a small quantity of the pure crystalline material to the solution to promote the formation of a specific desired crystalline form, or polymorph. google.com In the synthesis of a complex pyrazole-carboxamide analogue, a specific crystalline form (Form B) was reliably obtained by cooling a toluene (B28343) solution to 0 °C and seeding the batch with pure Form B crystals. The resulting slurry was then filtered and washed to yield the desired product. google.com

The table below outlines various crystallization techniques used for the purification of pyrazole carboxamide analogues.

Table 2: Crystallization and Recrystallization Methods for Pyrazole Analogues

| Compound Type | Method | Solvent(s) | Key Conditions | Purpose / Outcome | Reference |

|---|---|---|---|---|---|

| Pyrazole Carboxamides | Recrystallization | Appropriate solvent mixture | - | Isolation of crude product | nih.gov |

| Pyrazoles | Acid Addition Salt Crystallization | Alcohols (Ethanol, Isopropanol), Ketones (Acetone) | Treatment with equimolar amounts of acid | Separation from non-basic impurities | google.com |

| Pyrazole-3-carboxamide derivative | Crystallization | Iso ether | - | Isolated pure product with M.p. = 124°C | google.com |

Chemical Reactivity and Transformation Pathways of 3 Formylamino 1h Pyrazole 4 Carboxamide

Intramolecular Cyclization Mechanisms

The arrangement of the formylamino and carboxamide groups on adjacent carbon atoms of the pyrazole (B372694) ring makes 3-(formylamino)-1H-pyrazole-4-carboxamide a prime candidate for intramolecular cyclization to form fused heterocyclic systems. This reaction is particularly significant as the compound is a known impurity in the synthesis of Allopurinol, a drug used to treat hyperuricemia and gout. chemicalbook.com Allopurinol itself is a fused pyrimidine (B1678525) system, specifically 1H-pyrazolo[3,4-d]pyrimidin-4-ol.

The cyclization of pyrazole precursors is a common strategy for synthesizing such fused rings. nih.govnih.gov While the outline specifies pyrazolo[4,3-d]pyrimidines, the established synthetic pathway for precursors with substituents at the 3 and 4 positions of the pyrazole ring leads to the isomeric pyrazolo[3,4-d]pyrimidine scaffold. The reaction involves the formylamino group providing one nitrogen and one carbon, and the carboxamide group providing the other carbon, to form the new six-membered pyrimidine ring fused to the pyrazole core. This transformation is typically achieved through thermal condensation, which results in the elimination of a water molecule.

Mechanistic studies on the synthesis of pyrazoles and their subsequent cyclizations have been a subject of interest. researchgate.netresearchgate.net For the intramolecular cyclization of this compound to a pyrazolo[3,4-d]pyrimidine, the reaction proceeds via an intramolecular nucleophilic condensation.

A plausible mechanism involves the following steps:

Tautomerization/Activation : The formylamino or carboxamide group may exist in equilibrium with its tautomeric form, or be activated by heat.

Nucleophilic Attack : The nucleophilic nitrogen of the formylamino group attacks the electrophilic carbonyl carbon of the adjacent carboxamide group.

Cyclization and Dehydration : This attack forms a six-membered cyclic intermediate.

Aromatization : The intermediate then undergoes dehydration (elimination of a water molecule) to form the stable, aromatic fused pyrazolo[3,4-d]pyrimidine ring system.

This type of reaction, a cyclocondensation, is a fundamental process in heterocyclic chemistry for building complex polycyclic structures from appropriately functionalized precursors. beilstein-journals.org

Hydrolytic Stability and Degradation Pathways

While the compound is noted to be stable under normal conditions, the amide linkages in both the formylamino and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions. lgcstandards.com Studies on related pyrazole derivatives have highlighted their potential for degradation in aqueous media. nih.govnih.gov

The primary degradation pathways for this compound would involve the cleavage of one or both amide bonds:

Hydrolysis of the Formylamino Group : This reaction would cleave the formyl group (CHO) from the nitrogen atom, yielding 3-amino-1H-pyrazole-4-carboxamide.

Hydrolysis of the Carboxamide Group : This pathway would convert the carboxamide group (-CONH₂) into a carboxylic acid group (-COOH), resulting in the formation of 3-(formylamino)-1H-pyrazole-4-carboxylic acid.

Complete Hydrolysis : Under more stringent conditions, both functional groups could be hydrolyzed, leading to the formation of 3-amino-1H-pyrazole-4-carboxylic acid.

These potential degradation products are outlined in the table below.

| Degradation Pathway | Reagents/Conditions | Resulting Product |

| Formylamino Hydrolysis | Aqueous Acid or Base | 3-Amino-1H-pyrazole-4-carboxamide |

| Carboxamide Hydrolysis | Aqueous Acid or Base | 3-(Formylamino)-1H-pyrazole-4-carboxylic acid |

| Complete Hydrolysis | Strong Aqueous Acid or Base | 3-Amino-1H-pyrazole-4-carboxylic acid |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the pyrazole ring itself towards substitution reactions is well-documented. pharmaguideline.comgla.ac.uk

Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system that typically undergoes electrophilic substitution. nih.govslideshare.net The preferred site for electrophilic attack on an unsubstituted pyrazole ring is the C4 position, as this leads to a more stable cationic intermediate. pharmaguideline.comscribd.comrrbdavc.org In this compound, this position is already occupied by the carboxamide group. Furthermore, both the formylamino and carboxamide groups are electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack. Consequently, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to be difficult and would require harsh reaction conditions, likely targeting the less reactive C5 position.

Nucleophilic Substitution: Nucleophilic aromatic substitution on an electron-rich ring like pyrazole is generally unfavorable unless the ring is activated by potent electron-withdrawing groups. nih.govmdpi.com Nucleophilic attacks, when they do occur, are favored at the C3 and C5 positions. nih.govmdpi.com In the case of this compound, a very strong nucleophile could potentially displace the formylamino group at the C3 position. Research on N-nitropyrazoles has shown that nucleophilic substitution can occur at the C5 position, sometimes through a "cine" substitution mechanism where the incoming group attaches to a position adjacent to the leaving group. acs.orgacs.org However, for the title compound, which lacks a good leaving group on the ring, such reactions are not common.

Reactivity of the Formylamino Moiety

The formylamino group (-NH-CHO) is a key functional group that significantly influences the molecule's reactivity.

Cyclization Participant : As detailed in section 3.1, its primary reactivity in this molecule is its role in intramolecular cyclization to form a fused pyrimidine ring.

Hydrolysis : It can be hydrolyzed under acidic or basic conditions to the corresponding primary amine, 3-amino-1H-pyrazole-4-carboxamide. This makes the formyl group a type of protecting group for the amine. wikipedia.org

Electrophilicity and Nucleophilicity : The carbonyl carbon of the formyl group is electrophilic, while the nitrogen atom retains some nucleophilic character, although this is diminished by the adjacent carbonyl and the pyrazole ring.

Reactivity of the Carboxamide Group

The carboxamide group (-C(=O)NH₂) is a relatively stable functional moiety, but it undergoes several characteristic reactions. researchgate.net

Hydrolysis : Under strong acidic or basic catalysis, the carboxamide can be hydrolyzed to the corresponding carboxylic acid. researchgate.net

Dehydration : Treatment with strong dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), can convert the carboxamide group into a nitrile (cyano) group (-C≡N). researchgate.net

Role in Cyclization : The carbonyl carbon of the carboxamide is electrophilic and serves as the point of attack for the nucleophilic nitrogen of the formylamino group during the intramolecular cyclization reaction.

Hydrogen Bonding : The N-H protons of the primary amide are capable of acting as hydrogen bond donors, a feature that can be crucial for molecular interactions in biological systems. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. While specific, detailed experimental spectra for 3-(Formylamino)-1H-pyrazole-4-carboxamide are not widely available in the public domain, the expected NMR data can be inferred from the known structure and general principles of pyrazole (B372694) chemistry.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the non-exchangeable protons in the molecule. The pyrazole ring proton (H5) would appear as a singlet. The formyl proton (-CHO) would also be a singlet. The two protons of the carboxamide group (-CONH₂) would likely appear as two separate broad singlets due to restricted rotation around the C-N bond and exchange with the solvent. The NH proton of the pyrazole ring and the formylamino NH proton would also present as singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. Five distinct carbon signals are expected: one for the pyrazole C-H (C5), two for the quaternary pyrazole carbons (C3 and C4), one for the carboxamide carbonyl carbon, and one for the formyl carbonyl carbon. The chemical shifts of these carbons would be indicative of their electronic environment.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY: Would primarily show correlations between coupled protons, though in this specific molecule with many singlet protons, its utility might be more focused on identifying any long-range couplings.

HSQC: Would establish direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the H5 proton to the C5 carbon.

HMBC: Would reveal longer-range (2-3 bond) correlations. For example, the formyl proton could show a correlation to the C3 carbon of the pyrazole ring, and the H5 proton could show correlations to the C3 and C4 carbons, confirming the connectivity of the pyrazole ring.

Expected ¹H and ¹³C NMR Data

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrazole-H5 | Singlet, ~8.0-8.5 | ~135-140 |

| Formyl-CHO | Singlet, ~8.2-8.7 | ~160-165 |

| Carboxamide-NH₂ | Two broad singlets, ~7.0-8.0 | - |

| Pyrazole-NH | Broad singlet, ~12.0-14.0 | - |

| Formylamino-NH | Broad singlet, ~9.0-10.0 | - |

| Pyrazole-C3 | - | ~145-150 |

| Pyrazole-C4 | - | ~110-115 |

| Carboxamide-C=O | - | ~165-170 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented is an estimation based on general pyrazole chemistry.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to accurately determine the molecular formula of this compound. The expected exact mass for the molecular ion [M+H]⁺ would be calculated based on its molecular formula, C₅H₆N₄O₂. This provides a high degree of confidence in the identity of the compound. While specific fragmentation data is not publicly available, a general fragmentation pattern can be predicted.

Predicted Fragmentation Pattern

| Fragment Ion | Proposed Structure | Significance |

| [M-CHO]⁺ | Loss of the formyl group | Confirms the presence of the formylamino moiety |

| [M-CONH₂]⁺ | Loss of the carboxamide group | Indicates the carboxamide functional group |

| [C₄H₄N₄O]⁺ | Cleavage of the formyl group | - |

| [C₄H₅N₃O]⁺ | Cleavage of the carboxamide group | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, and C-N stretching and bending vibrations.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amide and Pyrazole) | 3400-3100 (broad) | Stretching |

| C=O (Amide and Formyl) | 1700-1650 | Stretching |

| C=N (Pyrazole ring) | 1600-1550 | Stretching |

| N-H (Amide) | 1640-1600 | Bending |

| C-N | 1400-1200 | Stretching |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the pyrazole ring vibrations, which may be weak in the IR spectrum.

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest available public research, no crystal structure for this compound has been deposited in crystallographic databases. X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. Such a study would also confirm the tautomeric form present in the crystalline state.

Conformational Analysis and Tautomerism Studies

The potential for conformational isomers and tautomers exists for this compound.

Conformational Analysis: The primary source of conformational isomerism would be the restricted rotation around the C(4)-C(amide) bond and the C(3)-N(formyl) bond. The orientation of the formyl and carboxamide groups relative to the pyrazole ring could be investigated using computational modeling and temperature-dependent NMR studies.

Derivatization Strategies and Structure Activity Relationship Sar Studies on Pyrazole Carboxamide Scaffolds

Design and Synthesis of Novel 3-(Formylamino)-1H-pyrazole-4-carboxamide Analogues

The design of new analogues of this compound is centered on the strategic modification of its key structural components: the pyrazole (B372694) nitrogen (N1), the pyrazole ring itself (C5 position), the formylamino group at C3, and the carboxamide moiety at C4. The synthesis of these novel analogues typically begins with the preparation of a suitable pyrazole precursor, often an ester derivative like ethyl 3-amino-1H-pyrazole-4-carboxylate or ethyl 3-(formylamino)-1H-pyrazole-4-carboxylate. These precursors allow for sequential modifications to build the desired molecular complexity. General synthetic strategies involve N-alkylation or N-acylation at the pyrazole N1 position, introduction of various substituents at the C5 position, modification or replacement of the formylamino group, and diversification of the carboxamide group through reactions with different amines.

Modifications at the Pyrazole Nitrogen Atom (N-alkylation, N-acylation)

The N1 position of the pyrazole ring is a common site for derivatization to explore its impact on biological activity.

N-alkylation: The introduction of alkyl or arylalkyl groups at the N1 position can significantly influence the compound's interaction with its biological target. N-alkylation of pyrazoles can be achieved under basic conditions by deprotonating the pyrazole nitrogen followed by reaction with an alkyl halide. nih.gov More advanced methods, such as using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offer an alternative that avoids strong bases and high temperatures. nih.gov For instance, reacting the pyrazole core with various substituted phenethyl trichloroacetimidates can yield a range of N-phenethyl pyrazole derivatives.

N-acylation: Acylation of the pyrazole nitrogen introduces an acyl group, which can alter the electronic properties and steric profile of the molecule. A common method involves the reaction of the N-unsubstituted pyrazole with various substituted aromatic or aliphatic acid chlorides in the presence of a base like triethylamine. jocpr.com This strategy has been successfully employed to synthesize a series of N-aroyl-pyrazole-4-carboxamides, which have been evaluated for their antimicrobial activities. jocpr.com

The nature of the substituent at the N1 position can have a profound effect on the biological activity. For example, in a series of pyrazolo[4,3-c]pyridines, the absence of a substituent at the N-1 atom led to a slight decrease in the ability to disrupt the PEX14–PEX5 protein–protein interaction. acs.org

Substituent Effects on the Pyrazole Ring System

Modification of the pyrazole ring, particularly at the C5 position, is a crucial aspect of SAR studies. The introduction of different substituents can modulate the compound's lipophilicity, electronic distribution, and steric interactions with the target protein.

In studies on pyrazole-4-carboxamide derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors, the introduction of a trifluoromethyl group at the C5 position was found to be a key feature for potent fungicidal activity. acs.org The electronic nature of substituents on aryl rings attached to the pyrazole core also plays a significant role. For cannabinoid receptor antagonists based on a pyrazole-3-carboxamide scaffold, a para-substituted phenyl ring at the C5-position was identified as a requirement for potent activity. nih.gov Bioisosteric replacement of this aryl moiety with a 2-thienyl group appended with an alkynyl unit led to a novel class of highly potent CB1 receptor antagonists. nih.gov

Furthermore, the presence of an ester group at the C4 position has been shown to act as a blocking group, enabling regioselective arylation at the C5 position of the pyrazole ring via palladium-catalyzed C-H bond activation. academie-sciences.fr This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position.

Chemical Modifications of the Formylamino Group

The formylamino group at the C3 position is a key hydrogen bond donor and can be modified to fine-tune interactions with the biological target. Potential modifications include:

Replacement with other acyl groups: The formyl group can be replaced by other small acyl groups (e.g., acetyl, propionyl) or larger, more complex acyl moieties to explore the steric and electronic requirements of the binding pocket.

Conversion to substituted amines: The formylamino group can be hydrolyzed to the corresponding 3-amino group, which can then be derivatized to form a variety of substituted amines (e.g., alkylamines, arylamines, or amides of other carboxylic acids). This opens up a vast chemical space for SAR exploration. For example, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides have been synthesized and evaluated for their antibacterial activity. nih.gov

Bioisosteric replacement: The entire formylamino group could be replaced with other functional groups that are known bioisosteres, such as other small polar groups, to investigate alternative hydrogen bonding patterns and electronic interactions.

Structural Variations of the Carboxamide Moiety

The carboxamide group at the C4 position is a critical pharmacophore in many biologically active pyrazole derivatives, often involved in key hydrogen bonding interactions with the target protein. nih.gov

Systematic modifications of the carboxamide nitrogen have been a fruitful strategy in the development of pyrazole-based inhibitors. For instance, in a series of pyrazole-4-carboxamide derivatives investigated as antibiotic adjuvants, modifications to the N-substituent of the carboxamide had a significant impact on activity. The introduction of an adamantanyl group led to compounds with enhanced synergistic activity with colistin (B93849) against Acinetobacter baumannii. nih.gov

In the context of carbonic anhydrase inhibitors, a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides were synthesized. researchgate.net The nature of the substituent on the phenyl ring of the carboxamide moiety was found to influence the inhibitory activity against different carbonic anhydrase isoforms.

The synthesis of these carboxamide analogues is typically achieved by activating the corresponding pyrazole-4-carboxylic acid (e.g., with HOBt/EDC) and then reacting it with a diverse panel of primary or secondary amines. cbijournal.com

In Vitro Structure-Activity Relationship (SAR) Analysis of Synthesized Analogues

The systematic derivatization of the this compound scaffold allows for a detailed analysis of the structure-activity relationship, which is essential for guiding the optimization of lead compounds.

By comparing the in vitro biological activity (e.g., IC50 or EC50 values for enzyme inhibition) of a series of analogues, researchers can deduce key SAR trends. While specific SAR data for derivatives of this compound is not extensively published, data from related pyrazole carboxamide series targeting various enzymes provide valuable insights.

For example, in a series of 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives evaluated as succinate dehydrogenase (SDH) inhibitors, the nature of the substituent on the N-phenyl ring and the N-pyridyl ring of the carboxamide moiety significantly influenced the antifungal activity. acs.org

Table 1: SAR of Pyrazole Carboxamide Analogues as SDH Inhibitors acs.org (Illustrative data from a related series)

| Compound | R1 (at N1-phenyl) | R2 (at N-pyridyl) | EC50 (µg/mL) vs. G. zeae | IC50 (µg/mL) vs. SDH |

| 7a | H | 2-Cl | 1.8 | - |

| 7c | H | 2-CH3 | 5.2 | - |

| 7f | H | 2-CF3 | 11.3 | 6.9 |

| 4c | 2-F | 2-Cl | >50 | 12.5 |

| 5f | 3-F | 2-CF3 | >50 | 135.3 |

| Penthiopyrad | - | - | 25.4 | 223.9 |

From this data, it can be inferred that an unsubstituted phenyl ring at the N1 position is generally favorable for activity against G. zeae. A chloro or methyl substituent at the 2-position of the N-pyridyl carboxamide appears to enhance antifungal activity, while a trifluoromethyl group is also well-tolerated.

In another example, a series of pyrazole-carboxamides carrying a sulfonamide moiety were evaluated as inhibitors of human carbonic anhydrase (hCA) I and II. nih.gov

Table 2: SAR of Pyrazole-Carboxamide Sulfonamides as Carbonic Anhydrase Inhibitors nih.gov (Illustrative data from a related series)

| Compound | R (on sulfonamide) | Ki (µM) vs. hCA I | Ki (µM) vs. hCA II |

| 6a | H | 0.063 | 0.007 |

| 6b | 4-CH3 | 0.112 | 0.011 |

| 6c | 4-F | 0.089 | 0.009 |

| 6d | 4-Cl | 0.254 | 0.048 |

| 6e | 4-Br | 0.317 | 0.052 |

This data indicates that the unsubstituted sulfonamide (6a) is the most potent inhibitor for both hCA I and II. The introduction of small substituents like methyl or fluoro at the para-position of the phenylsulfonamide is well-tolerated, while larger halogen substituents like chloro and bromo lead to a decrease in inhibitory activity.

These examples from related pyrazole carboxamide series demonstrate how systematic structural modifications can be correlated with biological activity, providing a rational basis for the design of more potent and selective enzyme inhibitors based on the this compound scaffold.

Pharmacophore Modeling Based on Analogues

Pharmacophore modeling is a crucial tool in drug discovery, enabling the identification of the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. While specific pharmacophore models for this compound are not extensively documented, insights can be gleaned from models developed for analogous pyrazole carboxamide derivatives targeting various receptors and enzymes.

For instance, in the development of pyrazole-based inhibitors for targets such as succinate dehydrogenase (SDH) in fungi or various protein kinases in cancer, pharmacophore models often highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. researchgate.netnih.govnih.gov

A generalized pharmacophore model for a pyrazole-4-carboxamide scaffold might include:

A hydrogen bond donor/acceptor feature associated with the pyrazole ring nitrogens.

A hydrogen bond acceptor feature from the carboxamide oxygen.

A hydrogen bond donor feature from the carboxamide nitrogen.

Potential hydrophobic or aromatic interaction sites depending on the substituents on the pyrazole ring and the carboxamide nitrogen.

The 3-(formylamino) group of the title compound introduces additional hydrogen bonding features. The formyl C=O can act as a hydrogen bond acceptor, and the N-H can act as a hydrogen bond donor. The orientation and nature of these groups would be critical in determining the binding affinity and selectivity towards a specific biological target.

Due to the limited public research on the direct derivatization of this compound, this section will explore the derivatization strategies and SAR of closely related pyrazole-4-carboxamide and 3-aminopyrazole-4-carboxamide analogues. These studies provide a foundational understanding of how modifications to this scaffold can influence biological activity.

Derivatization of the Pyrazole Ring:

N1-Substitution: The N1 position of the pyrazole ring is a common site for derivatization. In studies on cannabinoid receptor antagonists, substitution with a 2,4-dichlorophenyl group was found to be crucial for potent activity. nih.govacs.org For other targets, alkyl or substituted aryl groups at this position can modulate potency and selectivity. acs.org

C3-Position Modification: The 3-position, occupied by the formylamino group in the title compound, is a key vector for SAR exploration. The formyl group can be removed to yield the 3-amino analogue, which can then be further functionalized. Acylation, sulfonylation, or reaction with isocyanates to form ureas are common strategies. nih.gov The nature of the substituent at this position significantly impacts the biological profile.

C5-Position Modification: While the title compound is unsubstituted at the C5 position, introducing substituents here can be a viable strategy. For example, in the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position was a requirement for high affinity. nih.govacs.org

Derivatization of the Carboxamide Moiety:

The carboxamide group at the 4-position is another handle for modification. The primary amide can be converted to secondary or tertiary amides by introducing various alkyl, aryl, or heterocyclic moieties. These modifications can influence solubility, cell permeability, and target engagement.

Structure-Activity Relationship (SAR) Insights from Analogues:

The following tables summarize SAR findings from studies on analogous pyrazole carboxamide scaffolds, providing a framework for predicting the effects of derivatization on this compound.

Table 1: SAR of Pyrazole-4-Carboxamide Analogues as Fungicides (SDH Inhibitors) researchgate.netnih.gov

| Position of Modification | Substituent | Effect on Activity |

| Pyrazole N1 | Substituted Phenyl | Often essential for high potency |

| Pyrazole C3 | Trifluoromethyl | Generally leads to potent activity |

| Pyrazole C5 | Various substituted groups | Large steric hindrance and electronegative groups can be important |

| Carboxamide N | Substituted Phenyl/Aryl | Influences spectrum of activity and potency |

Table 2: SAR of Pyrazole-3-Carboxamide Analogues as Cannabinoid CB1 Receptor Antagonists nih.govacs.org

| Position of Modification | Substituent | Effect on Activity |

| Pyrazole N1 | 2,4-Dichlorophenyl | Critical for potent antagonism |

| Pyrazole C3 | Piperidinyl Carboxamide | Contributes significantly to high affinity |

| Pyrazole C5 | p-Iodophenyl | Most potent in the series |

Table 3: SAR of Pyrazole-3-Carboxamide Analogues as Anticancer Agents (FLT3 Inhibitors) nih.gov

| Position of Modification | Substituent | Effect on Activity |

| Pyrazole N1 | Hydrogen | Maintained activity |

| Pyrazole C4 | Heterocyclic substituted amino | Introduction of specific heterocycles led to potent inhibition |

| Carboxamide N | Substituted Phenyl | Modulated potency |

Based on these findings, derivatization of this compound at the N1 position with various aryl groups, modification or replacement of the formylamino group at C3, and substitution on the C4-carboxamide nitrogen are all promising avenues for discovering new bioactive molecules. The specific choice of substituents would be guided by the therapeutic target of interest and further refined through iterative cycles of design, synthesis, and biological evaluation.

Biochemical and Molecular Interaction Studies of 3 Formylamino 1h Pyrazole 4 Carboxamide

Investigation of Enzyme Inhibitory Effects

The primary enzymatic interaction documented for 3-(Formylamino)-1H-pyrazole-4-carboxamide is its inhibitory effect on hypoxanthine (B114508) phosphoribosyltransferase (HPRT).

Inhibition of Hypoxanthine Phosphoribosyltransferase (HPRT)

This compound has been identified as an inhibitor of human hypoxanthine phosphoribosyltransferase (HPRT). nih.govnih.govresearchgate.netglygen.orgglygen.org This enzyme plays a crucial role in the purine (B94841) salvage pathway, catalyzing the conversion of hypoxanthine and guanine (B1146940) to their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).

Table 1: Summary of HPRT Inhibition by this compound

| Parameter | Finding | Reference |

| Target Enzyme | Human Hypoxanthine Phosphoribosyltransferase (HPRT) | nih.govnih.govresearchgate.netglygen.orgglygen.org |

| Effect | Inhibition of enzyme activity | nih.govnih.govresearchgate.netglygen.orgglygen.org |

| Kinetic Data | Specific kinetic constants (e.g., Ki, IC50) are not detailed in currently accessible literature, but the inhibitory action is well-established. | nih.gov |

Note: Detailed quantitative data on the kinetics of inhibition are limited in the publicly available literature.

The precise mechanism of inhibition, whether competitive, non-competitive, or otherwise, for this compound on HPRT is not explicitly detailed in the currently available search results. Determining the exact mechanism would require access to the full kinetic data and analysis from the original studies, which could not be retrieved. Generally, the mechanism of enzyme inhibition is elucidated by studying the effect of the inhibitor on the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). Without this specific data, a definitive statement on the inhibition mechanism cannot be made.

Exploration of Other Potential Enzyme Targets

Current scientific literature available through broad searches does not provide significant evidence of this compound inhibiting other specific enzymes to the same extent as HPRT. As an impurity of Allopurinol, which is a well-known inhibitor of xanthine (B1682287) oxidase, it is conceivable that this compound might have some interaction with xanthine oxidase. However, dedicated studies focusing on the inhibitory effects of this compound on a range of other enzymes are not prominently documented.

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

In Vitro Cellular Pathway Modulation Studies (excluding clinical data)

There is a lack of specific in vitro studies detailing the modulation of cellular pathways by this compound. Research has primarily focused on its direct enzymatic inhibition rather than its broader effects on cellular signaling or metabolic pathways. As an inhibitor of HPRT, it can be inferred that the compound could potentially disrupt the purine salvage pathway in a cellular context, which might lead to alterations in nucleotide pools and downstream cellular processes. However, dedicated studies to investigate these potential downstream effects have not been identified in the available literature.

Interaction with Other Biochemical Systems (e.g., protein binding, nucleic acid interactions)

Scientific investigation into the specific biochemical and molecular interactions of this compound is limited in publicly accessible research literature. This compound is primarily documented as a known impurity of Allopurinol, designated as Allopurinol Impurity B. usbio.net While comprehensive studies detailing its broader interactions with various biochemical systems are not extensively available, some information regarding its effect on a specific enzyme has been reported.

Protein Binding

Detailed studies quantifying the binding of this compound to plasma proteins or other specific protein targets are not readily found in peer-reviewed literature. However, information from suppliers of chemical standards indicates that the compound has inhibitory effects on human hypoxanthine phosphoribosyltransferase (HPRT). HPRT is a crucial enzyme in the purine salvage pathway.

In the absence of dedicated research articles, a data table summarizing specific protein binding affinities or detailed interaction mechanisms cannot be constructed.

Nucleic Acid Interactions

There is a lack of specific research data on the direct interactions between this compound and nucleic acids such as DNA or RNA. While studies on other pyrazole (B372694) derivatives have shown potential for DNA binding, these findings are not directly applicable to this compound. For instance, a study on novel 1H-pyrazole-3-carboxamide derivatives demonstrated their ability to bind to the DNA minor groove and affect DNA conformation. However, no such specific investigations have been published for this compound.

Due to the absence of research in this area, a data table detailing the nature and extent of nucleic acid interactions cannot be provided.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of compounds like 3-(formylamino)-1H-pyrazole-4-carboxamide. These methods provide insights into electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. iaea.orgjcsp.org.pk For pyrazole-4-carboxamide derivatives, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, are employed to optimize the ground state geometry and determine key electronic parameters. iaea.orgjcsp.org.pk

Table 1: Representative DFT Calculated Properties for a Pyrazole-4-Carboxamide Analog Note: This data is illustrative and based on general findings for the pyrazole-4-carboxamide class of compounds.

| Parameter | Calculated Value |

|---|---|

| Total Energy | -889.560233 au (gas phase) |

| Dipole Moment | ~3-5 D |

| Heat Capacity (Cv) | 65.152 cal/molK (gas phase) |

Frontier Molecular Orbital Analysis (FMO)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. iaea.org

In pyrazole (B372694) derivatives, the HOMO is often distributed over the pyrazole ring and electron-donating substituents, while the LUMO is typically localized on the electron-withdrawing groups. For this compound, the formylamino and carboxamide groups would be expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack. FMO analysis of related pyrazole-4-carboxylic acid derivatives has provided valuable insights into their electronic transitions and reactivity. researchgate.net

Table 2: Representative FMO Properties for a Pyrazole Analog Note: This data is illustrative and based on general findings for pyrazole compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 to -7.5 |

| LUMO | ~ -1.5 to -2.5 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. eurasianjournals.com For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the formylamino and carboxamide groups to the pyrazole ring.

These simulations are particularly valuable in understanding how the molecule might interact with biological targets, such as enzymes or receptors. nih.govresearchgate.net By simulating the molecule in a solvent (typically water), one can observe the formation of hydrogen bonds and other non-covalent interactions that are crucial for its solubility and binding affinity. Studies on related pyrazole carboxamides have used MD simulations to assess the stability of ligand-protein complexes, revealing key interactions that contribute to binding. rsc.orgacs.org For instance, simulations have shown that pyrazole-containing imide derivatives can form stable complexes with target proteins like Hsp90α. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their activity as, for example, enzyme inhibitors. rsc.orgnih.govacs.org

In a typical QSAR study on pyrazole-4-carboxamide analogs, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for a set of molecules with known biological activities. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model. acs.org Such models have been instrumental in designing novel pyrazole derivatives with enhanced anticancer or anti-inflammatory activities. researchgate.net For this compound, QSAR could be used to guide the design of analogs with improved potency.

In Silico Prediction of Potential Biological Activities and Drug-likeness Parameters

In silico methods are widely used to predict the potential biological activities and drug-likeness of a compound before it is synthesized and tested in the lab. nih.govtandfonline.com These predictions are based on the compound's structural similarity to known drugs and its physicochemical properties. For this compound, various online tools and software can be used to predict its potential targets and assess its compliance with Lipinski's rule of five, a set of guidelines for oral bioavailability. researchgate.net

Studies on a wide range of pyrazole derivatives have demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govnih.govnih.gov In silico screening of pyrazole compounds has identified potential inhibitors for various protein targets, including kinases and carbonic anhydrases. nih.govnih.gov These computational predictions provide a valuable starting point for experimental investigations into the therapeutic potential of new pyrazole derivatives.

Reaction Mechanism Modeling using Computational Methods

Computational methods, particularly DFT, can be used to model the mechanisms of chemical reactions, providing a detailed understanding of the transition states and intermediates involved. The synthesis of pyrazoles can occur through various routes, such as the reaction of a β-diketone with hydrazine (B178648) or multicomponent reactions. mdpi.comnih.govyoutube.com

For the synthesis of this compound, computational modeling could be used to investigate the regioselectivity of the cyclization step and to identify the most energetically favorable reaction pathway. For example, DFT calculations have been used to elucidate the mechanism of multicomponent pyrazole synthesis, revealing the stability of key intermediates and the energy barriers of different reaction steps. nih.gov Such studies are invaluable for optimizing reaction conditions and improving the yield of the desired product. researchgate.net

Advanced Analytical Methodologies for Research and Impurity Profiling

Development and Validation of Chromatographic Methods for Research Applications

Chromatographic techniques are central to the separation, identification, and quantification of 3-(Formylamino)-1H-pyrazole-4-carboxamide, particularly in the context of its role as an impurity in Allopurinol.

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) stands out for its high resolution, sensitivity, and speed, making it an ideal technique for the analysis of pharmaceutical impurities. Several studies have focused on developing and validating UPLC and High-Performance Liquid Chromatography (HPLC) methods for the impurity profiling of Allopurinol, which include the target compound this compound, often referred to as Allopurinol Impurity B. lgcstandards.comtheclinivex.comnih.govsemanticscholar.org

A stability-indicating UPLC method has been developed for the quantitative determination of potential impurities in the Allopurinol active pharmaceutical ingredient (API). theclinivex.comsemanticscholar.org This method effectively separates this compound from Allopurinol and other related impurities. The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, precision, linearity, accuracy, and robustness. theclinivex.comsemanticscholar.org

The following interactive data table summarizes typical chromatographic conditions used in the analysis of this compound as an impurity in Allopurinol.

| Parameter | UPLC Method 1 semanticscholar.org | HPLC Method 1 researchgate.net | HPLC Method 2 lgcstandards.com |

| Column | Waters Acquity UPLC HSS T3P (100 mm x 2.1 mm, 1.7 µm) | Kromasil 100-5, C18 (250 x 4.6mm) | ODS C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Sodium Perchlorate (pH 3.0) | Potassium Dihydrogen Orthophosphate | 0.1 M Dipotassium Phosphate Buffer (pH 3.5) |

| Mobile Phase B | Acetonitrile | Methanol (B129727) | Acetonitrile |

| Gradient/Isocratic | Gradient | Isocratic | Isocratic (55:45 v/v) |

| Flow Rate | 0.3 mL/min | 1 mL/min | 1.5 mL/min |

| Detection (UV) | 220 nm | 220 nm | 254 nm |

| Column Temperature | 20 °C | 30 °C | Not Specified |

Gas Chromatography (GC) for Volatile Derivatives

The application of GC in this context primarily focuses on the quantification of residual volatile organic solvents and starting materials used in the synthesis process. For instance, a GC method has been developed for the determination of residual formamide (B127407) in Allopurinol. Formamide is a potential precursor in the synthesis of the pyrazole (B372694) ring system. Such methods are essential to ensure that volatile impurities are below the limits stipulated by regulatory bodies. A review of analytical methods for Allopurinol highlights the use of GC for the analysis of the drug, typically after a derivatization step such as silylation, to increase its volatility. researchgate.net While not directly applied to this compound in the reviewed literature, this principle could be adapted for specific research purposes if volatile derivatives of the compound were to be investigated.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Chiral chromatography is a specialized branch of chromatography used for the separation of stereoisomers. An examination of the chemical structure of this compound reveals that the molecule is achiral. It does not possess any stereocenters or exhibit other forms of stereoisomerism such as atropisomerism. Therefore, chiral chromatography is not an applicable technique for the enantiomeric purity assessment of this compound.

Mass Spectrometry-Based Analytical Techniques for Characterization in Complex Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and sensitive detection of impurities in complex matrices. For this compound, LC-MS/MS has been effectively utilized for its identification and characterization within the Allopurinol API.

One study details a sensitive and specific LC-MS/MS method for the identification and quantification of five potential impurities in Allopurinol, including this compound (Impurity B). The method demonstrated good recovery and precision, with a limit of detection as low as 0.01 ppm in Multiple Reaction Monitoring (MRM) mode. The specificity of the method was established by the successful separation of all impurities from the main Allopurinol peak, with Impurity B having a distinct retention time.

Spectrophotometric Methods for Quantitative Analysis in Research Samples

UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of substances that absorb ultraviolet or visible light. While many spectrophotometric methods have been developed for the parent drug Allopurinol, their application to the direct quantification of this compound as an impurity can be challenging due to spectral overlap with the main component and other impurities.

However, various spectrophotometric methods have been developed for Allopurinol, often in combination with other drugs, which employ mathematical techniques to resolve overlapping spectra. For instance, ratio difference and ratio derivative spectrophotometry have been successfully used for the quantitative determination of Allopurinol in the presence of other compounds. These approaches could potentially be adapted for the quantification of this compound in research samples where the matrix composition is well-defined.

Impurity Profiling and Identification in Research Samples

Impurity profiling is the process of identifying and quantifying all potential impurities in a pharmaceutical substance. For this compound, its status as a known impurity of Allopurinol (designated as Impurity B in the European Pharmacopoeia and Related Compound B in the United States Pharmacopeia) means that its profiling is a critical aspect of the quality control of Allopurinol. lgcstandards.com

The development of robust, stability-indicating chromatographic methods, such as the UPLC and HPLC methods described in section 8.1.1, is fundamental to effective impurity profiling. These methods allow for the separation and quantification of this compound alongside other process-related impurities and degradation products.

Forced degradation studies are an integral part of impurity profiling and method validation. In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method must be able to separate the main drug from all these degradation products, thus proving its stability-indicating nature. A validated UPLC method demonstrated good separation of Allopurinol from its five major impurities, including this compound, even after subjecting the drug to various stress conditions. The detection limits for this impurity were found to be in the range of 0.002–0.006%, showcasing the high sensitivity of the method.

Elucidation of Degradation Products

Forced degradation studies are a critical component of drug development and are mandated by regulatory bodies to understand the stability of a drug substance. While direct forced degradation studies on this compound are not extensively published, significant insights can be drawn from the comprehensive degradation studies of its parent compound, Allopurinol. ijpbs.netsemanticscholar.org this compound is itself a known degradation product of Allopurinol, often referred to as Allopurinol Impurity B. sphinxsai.com

Studies on Allopurinol have shown its susceptibility to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. semanticscholar.orgbepls.com The degradation of this compound can be inferred from these studies.

Under alkaline conditions, one of the primary degradation pathways for pyrazole-based compounds involves hydrolysis. For this compound, this would likely lead to the hydrolysis of the formylamino group to yield 3-Amino-1H-pyrazole-4-carboxamide (also known as Allopurinol Impurity A). sphinxsai.com This is a common degradation pathway for formamides.

Another potential degradation product under hydrolytic conditions could be the hydrolysis of the carboxamide group to form 3-(Formylamino)-1H-pyrazole-4-carboxylic acid . Further degradation could lead to the formation of 3-Amino-1H-pyrazole-4-carboxylic acid through the hydrolysis of both the formylamino and carboxamide groups.

A stability-indicating HPTLC method developed for Allopurinol showed that under alkaline degradation (0.5 N NaOH at 80°C for 3 hours), a degradation product was formed. bepls.com Mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy were used to characterize this degradant, and the data suggested a structural change, though the exact structure of the degradant from Impurity B was not explicitly detailed. bepls.com

The following table summarizes the potential degradation products of this compound based on known chemical degradation pathways of similar structures.

| Degradation Product Name | Chemical Structure | Conditions of Formation |

| 3-Amino-1H-pyrazole-4-carboxamide | C₄H₆N₄O | Alkaline Hydrolysis |

| 3-(Formylamino)-1H-pyrazole-4-carboxylic acid | C₅H₅N₃O₃ | Hydrolysis (Acidic or Basic) |

| 3-Amino-1H-pyrazole-4-carboxylic acid | C₄H₅N₃O₃ | Extensive Hydrolysis |

Interactive Data Table: Potential Degradation Products (Please note: This is a conceptual table based on chemical principles, as direct degradation studies on the isolated compound are limited in the public domain.)

| Degradation Product | Molecular Formula | Formation Condition |

| 3-Amino-1H-pyrazole-4-carboxamide | C₄H₆N₄O | Alkaline Hydrolysis |

| 3-(Formylamino)-1H-pyrazole-4-carboxylic acid | C₅H₅N₃O₃ | Hydrolysis |

| 3-Amino-1H-pyrazole-4-carboxylic acid | C₄H₅N₃O₃ | Extensive Hydrolysis |

Identification of By-products in Synthetic Schemes

The impurity profile of a compound is not only defined by its degradants but also by the by-products formed during its synthesis. The synthesis of this compound is closely linked to the manufacturing process of Allopurinol. One of the primary synthetic routes to Allopurinol involves the cyclization of 3-Amino-1H-pyrazole-4-carboxamide with a formylating agent like formamide. ic.ac.uk

Given this, the most probable synthetic by-products in a sample of this compound would be unreacted starting materials and intermediates. Therefore, 3-Amino-1H-pyrazole-4-carboxamide is a key potential by-product. Its presence as an impurity in Allopurinol (as Impurity A) is well-documented. sphinxsai.compharmaffiliates.com

Furthermore, the synthesis of the pyrazole ring itself can lead to various impurities. For example, one synthetic pathway for Allopurinol starts with the condensation of triethyl orthoformate, morpholine, acetonitrile, and cyanoacetamide. Incomplete reactions or side reactions during these initial steps could lead to a variety of pyrazole-based impurities.

Another documented impurity in the synthesis of Allopurinol is Ethyl 3-(formylamino)-1H-pyrazole-4-carboxylate , also known as Allopurinol Related Compound E. ic.ac.uk This impurity could arise if the synthesis starts from an ethyl ester of the pyrazole carboxylic acid and the final hydrolysis step to the carboxamide is incomplete.

A Chinese patent describes the synthesis of Allopurinol Impurity C (5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide) from 3-aminopyrazole-4-carboxamide and diformamide. google.com This indicates that under certain synthetic conditions, side reactions can lead to the formation of more complex heterocyclic by-products.

The following table summarizes the likely synthetic by-products that could be found in this compound.

| By-product Name | Chemical Structure | Origin in Synthesis |

| 3-Amino-1H-pyrazole-4-carboxamide | C₄H₆N₄O | Unreacted starting material |

| Ethyl 3-(formylamino)-1H-pyrazole-4-carboxylate | C₇H₉N₃O₃ | Incomplete hydrolysis of an ester precursor |

| 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | C₆H₆N₆O | Side reaction with formamide derivatives |

Interactive Data Table: Potential Synthetic By-products

| By-product | Molecular Formula | Synthetic Origin |

| 3-Amino-1H-pyrazole-4-carboxamide | C₄H₆N₄O | Unreacted starting material |

| Ethyl 3-(formylamino)-1H-pyrazole-4-carboxylate | C₇H₉N₃O₃ | Incomplete ester hydrolysis |

| 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | C₆H₆N₆O | Side reaction |

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The future synthesis of 3-(Formylamino)-1H-pyrazole-4-carboxamide and its analogs is poised to benefit from the general advancements in green and sustainable chemistry. Traditional methods for pyrazole (B372694) synthesis often involve harsh reaction conditions and hazardous solvents. benthamdirect.com Modern approaches, however, are increasingly focused on environmentally benign methodologies.

Future research should prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, such as atom economy and the use of renewable resources. nih.govresearchgate.net Methodologies like microwave-assisted synthesis, ultrasound irradiation, and mechanochemical activation have already shown promise in accelerating the synthesis of other pyrazole derivatives, often leading to higher yields and shorter reaction times with reduced energy consumption. researchgate.netrsc.org

Furthermore, the use of recyclable, non-toxic catalysts, including bio-organic catalysts, could enhance the sustainability of the synthesis process. researchgate.net A reported synthesis of pyrazole derivatives using the commercially available organic ionic salt tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions at room temperature exemplifies such an approach, which could be adapted for the target compound. tandfonline.com

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Advantages | Potential Application for this compound |